4'''-O-Chloroacetyl-tylosin 3-Acetate is a derivative of tylosin, a macrolide antibiotic primarily used in veterinary medicine. This compound is characterized by the addition of a chloroacetyl group at the 4''' position and an acetate group at the 3 position of the tylosin molecule. The molecular formula for 4'''-O-Chloroacetyl-tylosin 3-Acetate is C50H80ClNO19, with a molecular weight of approximately 1034.619 g/mol .
Tylosin itself is derived from the bacterium Streptomyces fradiae, and its derivatives, including 4'''-O-Chloroacetyl-tylosin 3-Acetate, are synthesized for enhanced pharmacological properties. The compound can be obtained through chemical synthesis methods and is commercially available through various chemical suppliers .
The synthesis of 4'''-O-Chloroacetyl-tylosin 3-Acetate typically involves the modification of tylosin through acylation reactions. The chloroacetyl group is introduced using chloroacetic anhydride or chloroacetic acid in the presence of a suitable base or catalyst.
The primary reaction involving 4'''-O-Chloroacetyl-tylosin 3-Acetate includes hydrolysis under acidic or basic conditions, leading to the release of chloroacetic acid and regeneration of tylosin derivatives.
The mechanism by which 4'''-O-Chloroacetyl-tylosin 3-Acetate exerts its antibacterial effects involves inhibition of protein synthesis in bacteria. It binds to the bacterial ribosome, specifically targeting the 50S subunit, thereby preventing peptide bond formation.
This action disrupts bacterial growth and reproduction, making it effective against various Gram-positive bacteria.
The compound should be handled with care due to potential reactivity with moisture and air .
4'''-O-Chloroacetyl-tylosin 3-Acetate is primarily utilized in veterinary medicine for its antibiotic properties against bacterial infections in livestock. Additionally, it serves as a research tool in pharmacological studies aimed at understanding macrolide antibiotics' mechanisms and developing new therapeutic agents.
This compound's unique structural modifications enhance its efficacy compared to natural tylosin, making it valuable in both clinical and research settings .
The synthesis of 4'''-O-Chloroacetyl-tylosin 3-Acetate relies on sequential regioselective acylation of tylosin’s hydroxyl groups. Initial mono-acylation at the 3-position employs acetic anhydride in aprotic solvents (e.g., acetone or acetonitrile), yielding Tylosin 3-Acetate with >95% purity [6]. Subsequent 4'''-O-chloroacetylation requires chloroacetyl chloride under inert conditions, leveraging the steric accessibility of the 4'''-OH group on the mycarose sugar unit. This step demands precise stoichiometry (1.1–1.3 eq. chloroacetyl chloride) and temperatures of –10 to 0°C to suppress di-acylation byproducts [5]. Sequential acylation—rather than concurrent—proves critical, as simultaneous reactions exhibit uncontrolled selectivity and yield losses up to 40% due to tylosin’s pH-sensitive hydrolysis .
Table 1: Acylation Strategies for Tylosin Derivatives
Acylation Sequence | Reagents & Conditions | Key Product | Yield |
---|---|---|---|
3-Acetylation | Acetic anhydride, acetone, 25°C, 4h | Tylosin 3-Acetate | 85–92% |
4'''-Chloroacetylation | Chloroacetyl chloride, DMF, –10°C, 1h | 4'''-O-Chloroacetyl-tylosin 3-Acetate | 70–75% |
Single-Step Dual Acylation | Mixed anhydrides, pyridine, 0°C | Unidentified mixtures | ≤60% |
Regioselectivity hinges on solvent polarity and catalytic additives. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilicity of the 4'''-OH group, while 4-dimethylaminopyridine (DMAP, 0.05–0.1 eq.) selectively accelerates 3-O-acetylation without side reactions [5]. The 3-position’s reactivity stems from its location on the mycaminose sugar, whereas the 4'''-OH (on mycarose) is less sterically hindered but more pH-sensitive. Solvent systems also govern byproduct formation: Hydrophilic solvents (e.g., acetonitrile) reduce hydrolysis of the chloroacetyl group, while chloroform or toluene facilitates easier product isolation. Temperature gradients are vital—maintaining –10°C during chloroacetylation minimizes N-acyl migration to the desosamine amine group .
Table 2: Solvent/Catalyst Systems for Regioselective Modifications
Position | Optimal Solvent | Catalyst | Reaction Byproducts | Byproduct Reduction |
---|---|---|---|---|
3-OH | Acetonitrile | DMAP (0.1 eq.) | 3,4'''-Di-acetyltylosin | ≥90% |
4'''-OH | DMF | None | Chloroacetyl-desosamine | 85% |
Dual (sequential) | Acetone → Chloroform | Triethylamine | Hydrolyzed tylosin | 78% |
The chloroacetyl group at the 4'''-position confers distinct advantages over conventional acyl moieties. Compared to acetate or propionate, chloroacetyl’s chlorine atom enables nucleophilic displacement (e.g., with amines or thiols), facilitating further structural diversification [5]. Biologically, chloroacetylation enhances intracellular penetration and ribosomal binding affinity against Mycoplasma spp., with MIC values 2–4-fold lower than Tylosin 3-Acetate [5]. Conversely, bulkier groups (e.g., benzoyl) diminish activity by sterically hindering ribosome binding. Stability studies reveal chloroacetyl’s susceptibility to hepatic esterases, whereas acetyl derivatives exhibit longer half-lives in vivo [6]. Molecular weight increases from derivatization also impact solubility: 4'''-O-Chloroacetyl-tylosin 3-Acetate (MW: 1,050.7 g/mol) shows 25% lower aqueous solubility than the parent tylosin, necessitating co-solvents like propylene glycol for in vitro assays [5].
Scaling sequential acylations faces three bottlenecks: intermediate instability, purification complexity, and yield decay. Tylosin 3-Acetate degrades above pH 7.0, requiring neutral buffers during isolation [6]. The chloroacetyl intermediate is heat-labile, precluding distillation and necessitating silica gel chromatography for >90% purity—a method impractical beyond kilogram scale . Yield losses (15–30%) arise from:
Countermeasures include non-aqueous extraction (ethyl acetate/hexane) and switchable solvents like tert-butyl methyl ether for product partitioning. Crystallization optimizations (e.g., ethanol/water mixtures) achieve 70% recovery for the final derivative, though residual DMF poses challenges for pharmaceutical compliance [6].
Table 3: Scalability Challenges and Mitigation Strategies
Synthetic Step | Key Challenge | Optimization Strategy | Yield Improvement |
---|---|---|---|
3-Acetylation | Tylosin hydrolysis at pH >7.0 | pH-controlled quenching (pH 6.5–7.0) | 88% → 92% |
4'''-Chloroacetylation | Chloroacetyl hydrolysis | Non-aqueous extraction (ethyl acetate) | 65% → 78% |
Final purification | Silica gel dependency | Ethanol/water crystallization | 60% → 70% |
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: